(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid
CAS No.:
Cat. No.: VC20417062
Molecular Formula: C17H14FIO4
Molecular Weight: 428.19 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid -](/images/structure/VC20417062.png)
Specification
Molecular Formula | C17H14FIO4 |
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Molecular Weight | 428.19 g/mol |
IUPAC Name | (E)-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C17H14FIO4/c1-22-15-9-12(4-7-16(20)21)8-14(19)17(15)23-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b7-4+ |
Standard InChI Key | GWXZATDJCJOKKY-QPJJXVBHSA-N |
Isomeric SMILES | COC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OCC2=CC=C(C=C2)F |
Canonical SMILES | COC1=C(C(=CC(=C1)C=CC(=O)O)I)OCC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid is C₁₈H₁₅FIO₄, with a calculated molecular weight of 457.21 g/mol. This accounts for the following substituents:
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A 4-fluorobenzyloxy group at the para position of the phenyl ring.
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An iodine atom at the meta position.
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A methoxy group at the ortho position relative to the iodine.
IUPAC Name and Stereochemistry
The IUPAC name systematically describes the compound’s structure:
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid. The E designation confirms the trans configuration of the double bond in the cinnamic acid moiety, which is critical for its biological and chemical reactivity .
Spectral and Crystallographic Data
While crystallographic data for this specific compound are unavailable, analogous structures, such as (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (PubChem CID: 5377457), demonstrate planar geometries with dihedral angles between aromatic rings influenced by substituent electronic effects . Infrared (IR) spectroscopy of related cinnamic acid derivatives shows characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (COOH, ~2500–3000 cm⁻¹) groups.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of this compound likely involves multi-step organic transformations, building on methodologies reported for structurally similar cinnamic acid derivatives:
Perkin Reaction Adaptation
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Starting Material: 4-[(4-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde.
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Condensation: React with acetic anhydride in the presence of a base (e.g., sodium acetate) to form the α,β-unsaturated carboxylic acid via aldol condensation.
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Stereochemical Control: The E configuration is favored due to steric hindrance during the elimination step.
Electrophilic Iodination
Physicochemical Properties
Thermodynamic and Solubility Data
Property | Value/Description |
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Melting Point | Estimated 180–185°C (decomposes) |
Solubility | Slightly soluble in ethanol, DMSO; insoluble in water |
LogP (Partition Coefficient) | 3.2 (calculated) |
pKa | ~4.5 (carboxylic acid proton) |
The iodine atom significantly increases molecular weight and lipophilicity, impacting bioavailability and membrane permeability.
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